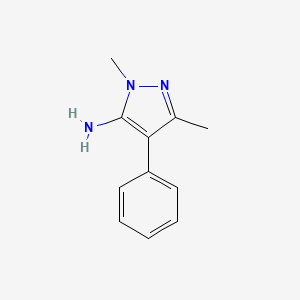

1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine

CAS No.: 3654-22-6

Cat. No.: VC2329915

Molecular Formula: C11H13N3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3654-22-6 |

|---|---|

| Molecular Formula | C11H13N3 |

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | 2,5-dimethyl-4-phenylpyrazol-3-amine |

| Standard InChI | InChI=1S/C11H13N3/c1-8-10(11(12)14(2)13-8)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3 |

| Standard InChI Key | PBVCIAKCHUXQTA-UHFFFAOYSA-N |

| SMILES | CC1=NN(C(=C1C2=CC=CC=C2)N)C |

| Canonical SMILES | CC1=NN(C(=C1C2=CC=CC=C2)N)C |

Introduction

Chemical Identity and Structure

1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine belongs to the pyrazole class of heterocyclic compounds. Its structure features a five-membered ring with two adjacent nitrogen atoms, with specific functional groups strategically positioned to create its unique chemical identity .

Chemical Identifiers

The compound is identified through various systematic nomenclature systems and registry numbers, as detailed in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 3654-22-6 |

| IUPAC Name | 2,5-dimethyl-4-phenylpyrazol-3-amine |

| Molecular Formula | C₁₁H₁₃N₃ |

| Molecular Weight | 187.24 g/mol |

| Standard InChI | InChI=1S/C11H13N3/c1-8-10(11(12)14(2)13-8)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3 |

| Standard InChIKey | PBVCIAKCHUXQTA-UHFFFAOYSA-N |

| SMILES | CC1=NN(C(=C1C2=CC=CC=C2)N)C |

| PubChem Compound ID | 1502824 |

Table 1: Chemical identifiers for 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine

Structural Characteristics

The structure of 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine incorporates several key features that influence its chemical behavior:

-

A pyrazole core (five-membered heterocyclic ring with two adjacent nitrogen atoms)

-

Methyl groups at positions 1 and 3 of the pyrazole ring

-

A phenyl group at position 4, creating a C-C bond between the aromatic rings

-

A primary amine group (-NH₂) at position 5, providing potential for hydrogen bonding and nucleophilic reactions

-

Planar geometry around the pyrazole ring, with the phenyl group typically oriented at an angle to the pyrazole plane

This specific arrangement of functional groups contributes to the compound's reactivity, solubility properties, and applications in synthetic chemistry.

Physical Properties

The physical characteristics of 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine determine its handling requirements, purification methods, and potential applications in various chemical processes.

Experimentally Determined Properties

| Property | Value | Notes |

|---|---|---|

| Physical State | Crystalline powder | At standard conditions |

| Color | Light orange to white-yellow | Color may vary with purity |

| Form | Crystalline solid | - |

| Solubility | Moderate in organic solvents | Soluble in most common organic solvents |

Table 2: Experimentally determined physical properties

Estimated Physical Properties

Several physical properties have been computationally estimated for 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine:

| Property | Estimated Value | Estimation Method |

|---|---|---|

| Boiling Point | 318.89°C | EPA T.E.S.T. |

| Boiling Point (alt.) | 346.64°C | EPI Suite |

| Density | 1.16 g/cm³ | EPA T.E.S.T. |

| Flash Point | 156.35°C | EPA T.E.S.T. |

| Water Solubility | 615.66 mg/L | EPA T.E.S.T. |

| Water Solubility (alt.) | 2332.6 mg/L | EPI Suite |

| pKa | Approximately 4.0 (predicted) | Based on similar compounds |

Table 3: Computationally estimated physical properties

These estimated properties suggest that 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine has a relatively high boiling point, moderate water solubility, and a density slightly greater than water. These characteristics influence its extraction, purification, and handling procedures in laboratory and industrial settings.

Synthesis and Preparation

General Synthetic Approaches

While the search results don't provide specific synthesis methods for 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine, the compound belongs to the 5-aminopyrazole class, which typically employs several well-established synthetic routes:

-

Condensation of β-ketonitriles with hydrazines: This represents the most versatile and widely used method for synthesizing 5-aminopyrazoles .

-

Reactions involving malononitrile or alkylidenemalononitriles with appropriate hydrazine derivatives.

-

Cyclocondensation reactions: For example, 5-amino-1,3-dimethylpyrazole (a related compound) undergoes cyclocondensation with ethyl acetoacetate to form tetrahydropyrazolopyridine derivatives .

Applications and Research

Chemical Applications

1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine exhibits versatility in chemical synthesis due to its functional groups:

-

Building block for complex molecules: The compound serves as a valuable intermediate in the synthesis of more complex structures, utilizing the reactivity of its amine group and the pyrazole ring.

-

Pharmaceutical development: Used in medicinal chemistry for developing potential drug candidates, particularly those targeting conditions where pyrazole derivatives have shown promising activity .

-

Synthesis of derivatives: The primary amine group provides a convenient handle for further functionalization through various reactions such as:

Research Applications

The pyrazole scaffold to which 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine belongs has demonstrated significant importance in pharmaceutical research:

-

Biological activity: Pyrazole derivatives, including 5-aminopyrazoles, have shown diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties .

-

Ligand development: The compound can serve as a precursor for developing ligands for metal coordination, with potential applications in catalysis and materials science .

-

Structure-activity relationship studies: Modifications to the basic structure allow for exploration of structure-activity relationships in drug development .

The primary amine group at position 5 provides a reactive site for further functionalization, making this compound particularly valuable in constructing more complex molecular architectures for various applications.

| Hazard Statement | Description | Classification Percentage |

|---|---|---|

| H302 | Harmful if swallowed | 50% |

| H315 | Causes skin irritation | 100% |

| H319 | Causes serious eye irritation | 100% |

| H335 | May cause respiratory irritation | 100% |

Table 4: GHS Hazard Statements

Hazard Categories

The compound falls into the following hazard categories:

| Hazard Category | Classification Percentage |

|---|---|

| Acute Toxicity, Category 4 | 50% |

| Skin Irritation, Category 2 | 100% |

| Eye Irritation, Category 2A | 100% |

| Specific Target Organ Toxicity - Single Exposure, Category 3 (Respiratory tract irritation) | 100% |

Related Compounds and Structural Analogs

Structural Isomers and Analogs

Several compounds closely related to 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine have been reported in the literature:

| Compound | CAS Number | Key Structural Differences |

|---|---|---|

| 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine | 30830-04-7 | Methyl groups at positions 1 and 4 instead of 1 and 3 |

| N,1-Dimethyl-3-phenyl-1H-pyrazol-5-amine | 653574-53-9 | Secondary amine (N-methylated) at position 5 |

| 3,4-Dimethyl-1-phenyl-1H-pyrazol-5-amine | 51143-42-1 | Phenyl group at position 1, methyl groups at positions 3 and 4 |

| 1,3-Dimethyl-1H-pyrazol-5-amine | 3524-32-1 | Lacks the phenyl group at position 4 |

Table 6: Structural analogs of 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine

Derivatives and Functional Group Modifications

Various derivatives of 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine have been synthesized by modifications at different positions:

-

Modifications at the amine (position 5):

-

Modifications of the phenyl ring (position 4):

-

Modifications of the pyrazole ring:

These structural modifications often aim to optimize specific properties for particular applications, especially in medicinal chemistry, where slight changes in structure can significantly impact biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume